3-amino-4-octanol

Description

The exact mass of the compound 3-Aminooctan-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

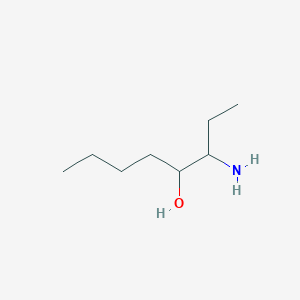

Structure

3D Structure

Properties

IUPAC Name |

3-aminooctan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-3-5-6-8(10)7(9)4-2/h7-8,10H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZILZSKKSPIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(CC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889259 | |

| Record name | 4-Octanol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4-Octanol, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1001354-72-8 | |

| Record name | 3-Amino-4-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001354-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octanol, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001354728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octanol, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Octanol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminooctan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-amino-4-octanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-4-octanol (CAS No. 1001354-72-8) is an organic compound containing both an amino and a hydroxyl functional group.[1][2] This bifunctionality makes it a valuable intermediate in organic synthesis, with applications in the development of pharmaceuticals, materials, and fine chemicals.[1][3] Its structure, featuring two chiral centers, allows for the existence of four distinct stereoisomers, offering possibilities for stereoselective synthesis and applications.[4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic characteristics.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions.[1] The presence of both a polar amino group and a hydroxyl group allows for hydrogen bonding, influencing its solubility and boiling point.[1][3] The amino group imparts basic properties to the molecule.[1]

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 1001354-72-8 | [1][5] |

| Molecular Formula | C₈H₁₉NO | [1][5] |

| Molecular Weight | 145.24 g/mol | [4][5] |

| IUPAC Name | 3-aminooctan-4-ol | [6] |

| Canonical SMILES | CCCCC(C(CC)N)O | [6] |

| InChI Key | AHZILZSKKSPIKM-UHFFFAOYSA-N | [4][6] |

| Synonyms | 4-Octanol, 3-amino-; Corrguard EXT | [1][6] |

Physicochemical Data

| Property | Value | Conditions | Reference |

| Density | 0.893 g/cm³ | [1][5] | |

| Boiling Point | 244 °C | [1][5] | |

| Flash Point | 101 °C | [1][5] | |

| Vapor Pressure | 2.8 Pa | at 20 °C | [1][5] |

| Water Solubility | 43 g/L | at 25 °C | [1][5] |

| pKa | 12.95 ± 0.45 | Predicted | [5] |

| LogP | 1.97510 | [1][5] | |

| Topological Polar Surface Area | 46.3 Ų | [6] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a two-step process. The first step is a Henry reaction (also known as a nitroaldol reaction) between 1-nitropropane and valeraldehyde to form the precursor, 3-nitro-4-octanol.[2][7] The second step is the catalytic hydrogenation of the nitro group to yield the final amino alcohol product.[5]

Protocol 1: Synthesis of 3-nitro-4-octanol (Henry Reaction)

This protocol is based on the general principles of the Henry reaction for producing nitroalcohols.[2][7] The reaction involves the base-catalyzed condensation of 1-nitropropane and valeraldehyde.[7] The use of a two-phase system (organic and aqueous) has been shown to improve reaction rates.[7]

Materials:

-

1-nitropropane

-

Valeraldehyde

-

Methanol

-

10% Aqueous Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottomed flask, magnetic stirrer, addition funnel, thermocouple

Procedure:

-

Equip a 1-liter, three-necked round-bottomed flask with a magnetic stirrer, a thermocouple, an addition funnel, and a nitrogen inlet.

-

Charge the flask with 1-nitropropane (3.37 mols) and methanol (150 g).[5] Stir the mixture under a nitrogen atmosphere.

-

Prepare the catalyst by mixing an aqueous sodium hydroxide solution (e.g., 16 g of a 10% solution).[5]

-

Slowly add the valeraldehyde to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the reaction temperature between 20-30 °C using a water bath if necessary.

-

After the addition is complete, add the caustic catalyst to the flask.[5] The reaction color will typically change to orange, and a slight exotherm may be observed.[5]

-

Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 3-nitro-4-octanol.

-

The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)

This protocol details the reduction of the nitro intermediate to the final amine product using Raney Nickel as a catalyst.[5]

Materials:

-

3-nitro-4-octanol

-

Methanol (MeOH)

-

Raney Nickel (e.g., Grace 3201), as a slurry in water[4]

-

Hydrogen (H₂) gas

-

High-pressure autoclave (e.g., Parr Autoclave)

Procedure:

-

Carefully wash the Raney Nickel catalyst with methanol to remove water.

-

In a 2-liter stainless steel autoclave, load the washed Raney Nickel (e.g., 45 g dry weight) and methanol (300 g).[5]

-

Add the 3-nitro-4-octanol to the autoclave.

-

Seal the autoclave and purge the system first with nitrogen gas and then with hydrogen gas to remove any residual air.

-

Pressurize the autoclave with hydrogen gas to 600 psig.[5]

-

Begin stirring at 600 RPM and heat the reaction mixture to 40 °C.[5]

-

Maintain these conditions, monitoring the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Purge the autoclave with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to carefully remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet at all times.

-

Rinse the filter cake with additional methanol.

-

Remove the methanol from the filtrate under reduced pressure using a rotary evaporator to yield this compound. The product can be further purified by vacuum distillation.

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While experimental spectra are not widely published, predicted data based on established chemical principles provide a reliable reference.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃) [4]

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Position | Approx. Chemical Shift (δ, ppm) |

| H-1 (CH₃) | ~0.90 |

| H-2 (CH₂) | ~1.55 |

| H-3 (CH-N) | ~2.80 |

| H-4 (CH-O) | ~3.50 |

| H-5 (CH₂) | ~1.40 |

| H-6 (CH₂) | ~1.30 |

| H-7 (CH₂) | ~1.30 |

| H-8 (CH₃) | ~0.90 |

| NH₂ | ~1.5-3.0 |

| OH | ~1.5-3.0 |

Note: The chemical shifts for NH₂ and OH protons are variable and depend on concentration and solvent.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy can confirm the presence of the key functional groups (O-H, N-H, C-O, C-N).

Table 4: Characteristic Vibrational Frequencies for this compound [4]

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| O-H Stretch | Alcohol | 3200–3600 | Strong, Broad | Weak |

| N-H Stretch | Primary Amine | 3300–3500 (two bands) | Medium | Medium |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850–2960 | Strong | Strong |

| N-H Bend (Scissoring) | Primary Amine | 1590–1650 | Medium to Strong | Weak |

| C-H Bend | Alkyl (CH₂, CH₃) | 1375–1470 | Medium | Medium |

| C-O Stretch | Secondary Alcohol | ~1100 | Strong | Weak |

| C-N Stretch | Aliphatic Amine | 1020–1250 | Medium to Weak | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Table 5: Predicted Collision Cross Section (CCS) Data for this compound Adducts [8]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 146.15395 | 137.7 |

| [M+Na]⁺ | 168.13589 | 142.3 |

| [M-H]⁻ | 144.13939 | 135.7 |

Conclusion

This compound is a versatile chemical intermediate with well-defined chemical and physical properties. Its synthesis is readily achievable through a two-step process involving a Henry reaction and subsequent nitro group reduction. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to utilize this compound in their work. The presence of two chiral centers offers further opportunities for stereoselective applications, which remains a promising area for future research.

References

- 1. guidechem.com [guidechem.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. sdlookchem.com [sdlookchem.com]

- 4. This compound | 1001354-72-8 | Benchchem [benchchem.com]

- 5. US9034929B2 - Aminoalcohol and biocide compositions for aqueous based systems - Google Patents [patents.google.com]

- 6. 4-Octanol, 3-amino- | C8H19NO | CID 55284966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102050741B - Process for producing nitroalcohols - Google Patents [patents.google.com]

- 8. PubChemLite - this compound (C8H19NO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 3-amino-4-octanol: Structure, Stereochemistry, and Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-amino-4-octanol is an organic compound featuring both an amino (-NH2) and a hydroxyl (-OH) group on an eight-carbon chain.[1] This bifunctional nature imparts properties of both amines and alcohols, such as basicity from the amino group and polarity and hydrogen bonding capability from the hydroxyl group.[1] Its molecular formula is C8H19NO.[2][3] The compound is a versatile chemical intermediate with significant potential in pharmaceuticals, materials science, and fine chemicals.[4][5] It is notably used as a corrosion inhibitor and pH stabilizer in long-lasting, bioresistant metalworking fluids.[4][6] This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, and detailed synthetic protocols.

Structure and Stereochemistry

The structure of this compound consists of an octanol backbone with an amino group substituted at the third carbon (C3) and a hydroxyl group at the fourth carbon (C4).

Chirality and Stereoisomerism

A critical feature of this compound is the presence of two chiral centers at positions C3 and C4.[4] This gives rise to a total of four possible stereoisomers. These isomers exist as two pairs of enantiomers. The spatial arrangement of the amino and hydroxyl groups determines the absolute configuration (R or S) at each stereocenter.[4]

The four stereoisomers are:

-

(3R, 4R)-3-amino-4-octanol

-

(3S, 4S)-3-amino-4-octanol

-

(3R, 4S)-3-amino-4-octanol

-

(3S, 4R)-3-amino-4-octanol

The (3R,4R) and (3S,4S) isomers are enantiomers of each other. Similarly, the (3R,4S) and (3S,4R) isomers form another enantiomeric pair. The relationship between any two stereoisomers that are not enantiomers is diastereomeric (e.g., (3R,4R) and (3R,4S)).[4] These stereoisomers can exhibit different physical, chemical, and biological properties, which is a crucial consideration in pharmaceutical applications.[4]

Physicochemical and Spectroscopic Data

This section summarizes the key physical, chemical, and predicted properties of this compound.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1001354-72-8 | [2][3] |

| Molecular Formula | C8H19NO | [2][3] |

| Molecular Weight | 145.24 g/mol | [3][6] |

| Appearance | Liquid | [6] |

| Boiling Point | 244 °C | [3][5] |

| Density | 0.893 g/cm³ | [3][5] |

| Flash Point | 101 °C | [5][7] |

| Vapor Pressure | 2.8 Pa at 20 °C | [5][8] |

| Water Solubility | 43 g/L at 25 °C | [5][8] |

Predicted Properties and Spectroscopic Data

| Property / Data Type | Value / Prediction | Reference(s) |

| pKa (Predicted) | 12.95 ± 0.45 | [8] |

| LogP (Predicted) | 1.97510 | [7][8] |

| Mass Spectrometry | Predicted [M+H]⁺ at m/z 146.15395 | [4][9] |

| Predicted CCS ([M+H]⁺) | 137.7 Ų | [9] |

Experimental Protocols: Synthesis

A prevalent synthetic route to this compound involves a two-step process: the Henry reaction (nitro-aldol addition) to form a nitroalcohol intermediate, followed by the reduction of the nitro group.[4][10]

Step 1: Synthesis of 3-nitro-4-octanol via Henry Reaction

This step involves the base-catalyzed reaction of 1-nitropropane with valeraldehyde.[10][11] Research has shown that conducting this reaction in a two-phase system (water and an organic solvent) significantly increases the reaction rate compared to a single-phase organic system.[4][10]

Methodology:

-

Reactor Setup: A 1-liter, 3-necked round-bottom flask is equipped with a thermocouple, a magnetic stirrer, an addition funnel, and a nitrogen inlet.[11]

-

Initial Charge: 1-nitropropane (300 g, 3.37 mol) is charged into the flask and diluted with methanol (150 g).[11]

-

Catalyst Addition: A caustic catalyst solution is added (e.g., 16 g of 10% aqueous NaOH and 0.60 g of 50% aqueous NaOH).[11] The presence of a distinct water phase is crucial for accelerating the reaction.[4][10]

-

Reactant Addition: Valeraldehyde is added dropwise via the addition funnel to control the reaction exotherm.

-

Reaction Conditions: The reaction temperature is maintained between 10°C and 90°C, with a preferred range of 60°C to 70°C.[4]

-

Monitoring: The reaction progress is monitored over time by gas chromatography (GC) to determine the concentration of the product, 3-nitro-4-octanol.[10]

Comparative Data: Two-Phase vs. Single-Phase System for 3-nitro-4-octanol Synthesis [4]

| Reaction Time (hours) | Product Conc. (Two-Phase System, GC Area %) | Product Conc. (Single-Phase System, GC Area %) |

| 0.5 | 14.8 | 1.8 |

| 1.0 | 25.2 | 3.1 |

| 1.5 | 33.8 | 4.2 |

| 2.0 | 40.8 | 5.3 |

| 24.0 | 85.4 | 21.6 |

Step 2: Catalytic Hydrogenation to this compound

The nitroalcohol intermediate is reduced to the final amino alcohol product using catalytic hydrogenation. Raney Nickel is a common and effective catalyst for this transformation.[4][8][11]

Methodology:

-

Reactor Setup: A 2-liter stainless steel Parr Autoclave is used for the high-pressure hydrogenation.[11]

-

Catalyst Loading: The autoclave is loaded with Grace 3201 Raney Nickel (90 g wet, ~45 g dry) and methanol (300 g) as the solvent.[11]

-

Reactant Loading: The 3-nitro-4-octanol precursor is added to the autoclave.

-

System Purge: The sealed autoclave is purged first with nitrogen and then with hydrogen to remove air.[11]

-

Reaction Conditions: The system is pressurized with hydrogen to 600 psig, stirred at 600 RPM, and heated to 40°C. The reaction is typically run for around 4 hours.[8][11]

-

Workup: After the reaction is complete, the vessel is cooled, depressurized, and the catalyst is filtered off. The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Applications and Future Outlook

This compound is recognized for its utility in various industrial applications. It serves as an effective component in metalworking fluids, providing excellent corrosion control and pH stability.[4] Its biodegradability and improved environmental, health, and safety profile make it a desirable alternative to traditional chemicals.[4] Furthermore, its potential as a building block in the synthesis of pharmaceuticals and other fine chemicals is a key area of ongoing development.[1][4][5] Recent advancements in its production aim to create more efficient and environmentally friendly technical routes, enhancing its purity and positioning it as a significant growth driver in the fine chemicals market.[4]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | 1001354-72-8 | Benchchem [benchchem.com]

- 5. sdlookchem.com [sdlookchem.com]

- 6. 4-Octanol, 3-amino- | C8H19NO | CID 55284966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound|lookchem [lookchem.com]

- 9. PubChemLite - this compound (C8H19NO) [pubchemlite.lcsb.uni.lu]

- 10. CN102050741B - Process for producing nitroalcohols - Google Patents [patents.google.com]

- 11. US9034929B2 - Aminoalcohol and biocide compositions for aqueous based systems - Google Patents [patents.google.com]

Synthesis of 3-Amino-4-Octanol from 1-Nitropropane: A Technical Guide

This technical guide provides an in-depth overview of the synthetic pathway for producing 3-amino-4-octanol, a valuable β-amino alcohol, starting from 1-nitropropane. β-amino alcohols are crucial intermediates in the synthesis of various biologically active compounds and pharmaceuticals.[1][2] The synthesis involves a two-step process: a base-catalyzed Henry (nitroaldol) reaction to form a key intermediate, followed by the reduction of the nitro group to yield the final product.

This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow for researchers, scientists, and professionals in drug development.

Overall Synthetic Pathway

The synthesis of this compound from 1-nitropropane is achieved through a two-step reaction sequence. The first step involves the formation of a carbon-carbon bond via a Henry reaction between 1-nitropropane and pentanal. The resulting β-nitro alcohol, 4-nitro-3-octanol, is then reduced in the second step to yield the target this compound.

Caption: Two-step synthesis of this compound from 1-nitropropane.

Step 1: Henry Reaction (Nitroaldol Reaction)

The first step is a Henry reaction, also known as a nitroaldol reaction, which is a classic method for forming carbon-carbon bonds.[3][4][5][6] It involves the base-catalyzed addition of a nitroalkane (1-nitropropane) to an aldehyde (pentanal) to form a β-nitro alcohol.[3][4] Research has shown that the addition of water as a co-solvent can significantly improve the reaction rate for the synthesis of 3-nitro-4-octanol.[7]

Experimental Protocol: Synthesis of 4-Nitro-3-octanol

This protocol is adapted from a patented procedure that demonstrates an improved reaction rate.[7]

-

Reactor Setup: To a suitable reactor vessel, add 1.2 moles of 1-nitropropane.

-

Addition of Water: Add 0.4 moles of water to the 1-nitropropane.

-

Catalyst Addition: Introduce 0.04 moles of a tertiary amine catalyst, such as N,N-dimethyl-2-amino-2-methyl-1-propanol, followed by an additional 0.065 moles of water.

-

Reactant Addition: While stirring the nitropropane/catalyst/water mixture, add 1.0 mole of pentanal (valeraldehyde).

-

Reaction Conditions: Seal the reactor and place it in a temperature-controlled bath set to 65°C.

-

Reaction Time: Maintain the reaction at 65°C for 2 hours. Afterward, remove the reactor from the bath and allow the reaction to continue for a total of 24 hours at ambient temperature.

-

Work-up and Analysis: At specified time intervals, samples can be withdrawn and analyzed by Gas Chromatography (GC) to monitor the formation of the product, 3-nitro-4-octanol.[7]

Quantitative Data for Henry Reaction

| Parameter | Value | Molar Ratio (vs. Pentanal) |

| Reactants | ||

| Pentanal | 1.0 mole | 1.0 |

| 1-Nitropropane | 1.2 moles | 1.2 |

| Catalyst & Solvents | ||

| N,N-dimethyl-2-amino-2-methyl-1-propanol | 0.04 moles | 0.04 |

| Water (Total) | 0.465 moles | 0.465 |

| Reaction Conditions | ||

| Initial Temperature | 65 °C | N/A |

| Initial Reaction Time | 2 hours | N/A |

| Total Reaction Time | 24 hours | N/A |

Step 2: Reduction of 4-Nitro-3-octanol

The second and final step is the reduction of the nitro group in the intermediate 4-nitro-3-octanol to an amine group, yielding this compound. Catalytic hydrogenation is a highly effective method for this transformation.[8] Various reagents can achieve the reduction of nitro compounds, including catalytic hydrogenation with catalysts like Raney nickel, platinum on carbon, or using reducing agents such as iron metal in acid.[9][10][11]

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the catalytic hydrogenation of a β-nitro alcohol.[8]

-

Reactor Charging: In a high-pressure autoclave, charge a solution of 4-nitro-3-octanol in a suitable solvent, such as methanol.

-

Catalyst Addition: Add Raney Nickel as the catalyst. The catalyst loading is typically a small percentage by weight of the nitro alcohol.

-

Hydrogenation: Seal the autoclave and purge it with nitrogen gas before introducing hydrogen (H₂). Pressurize the reactor to 60 bar with hydrogen.

-

Reaction Conditions: Heat the reaction mixture to 40-45°C while stirring vigorously to ensure good contact between the reactants, catalyst, and hydrogen gas.

-

Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.

-

Work-up: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Purification: Remove the solvent (methanol) under reduced pressure. The resulting crude this compound can be further purified by distillation or other chromatographic techniques if necessary.

Quantitative Data for Reduction Reaction

| Parameter | Value | Notes |

| Reactant | ||

| 4-Nitro-3-octanol | 1.0 mole (example) | Starting material from Step 1 |

| Catalyst & Reagents | ||

| Catalyst | Raney Nickel | A common catalyst for nitro group reduction[8] |

| Solvent | Methanol | Typical solvent for this type of hydrogenation[8] |

| Reducing Agent | Hydrogen Gas (H₂) | |

| Reaction Conditions | ||

| Pressure | 60 bar | [8] |

| Temperature | 40-45 °C | [8] |

Logical Workflow Diagram

The following diagram illustrates the logical progression and decision points within the experimental workflow, from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. rroij.com [rroij.com]

- 2. Nitroalkane Derivative Building Blocks and Intermediates [advancionsciences.com]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Henry Reaction [organic-chemistry.org]

- 6. scielo.br [scielo.br]

- 7. CN102050741B - Process for producing nitroalcohols - Google Patents [patents.google.com]

- 8. EP0198722B1 - Process for the preparation of amino-alcohols by electrochemical reduction of nitro-alcohols - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 3-amino-4-octanol (CAS: 1001354-72-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-4-octanol, with the CAS number 1001354-72-8, is a primary amino alcohol that has garnered significant interest for its versatile applications, particularly in industrial settings as a corrosion inhibitor and biocide enhancer.[1] Its bifunctional nature, possessing both an amino and a hydroxyl group, imparts unique chemical properties that make it a valuable component in various formulations.[2] This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, detailed synthesis protocols, mechanisms of action in its primary applications, and available toxicological and environmental fate data.

Chemical and Physical Properties

This compound is an organic compound with a linear eight-carbon chain, an amino group at the third position, and a hydroxyl group at the fourth position.[2] This structure leads to the presence of two chiral centers, resulting in four possible stereoisomers.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1001354-72-8 | [4] |

| Molecular Formula | C8H19NO | [4] |

| Molecular Weight | 145.24 g/mol | [4] |

| IUPAC Name | 3-aminooctan-4-ol | [4] |

| Synonyms | 4-Octanol, 3-amino- | [4] |

| Physical Description | Liquid | [4] |

| Boiling Point | 244 °C | |

| Density | 0.893 g/cm³ | |

| Water Solubility | 43 g/L at 25°C | |

| Flash Point | 101 °C | |

| pKa | 12.95 ± 0.45 (Predicted) | |

| LogP | 1.4 (Predicted) | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Henry reaction (nitroaldol reaction) followed by catalytic hydrogenation.[6]

Experimental Protocols

Step 1: Synthesis of 3-nitro-4-octanol (Henry Reaction)

This reaction involves the base-catalyzed addition of 1-nitropropane to valeraldehyde.[6]

-

Materials:

-

1-nitropropane

-

Valeraldehyde

-

Methanol

-

Aqueous sodium hydroxide solution (e.g., 10%) or another suitable base catalyst.[6]

-

-

Procedure:

-

In a reaction flask equipped with a stirrer, thermometer, and addition funnel, charge 1-nitropropane and methanol.[6]

-

Slowly add the aqueous sodium hydroxide solution as a catalyst.[6]

-

Add valeraldehyde dropwise to the reaction mixture while maintaining the temperature. The reaction is exothermic.[6]

-

After the addition is complete, continue stirring the mixture until the reaction reaches completion, which can be monitored by techniques such as gas chromatography (GC).

-

Step 2: Catalytic Hydrogenation of 3-nitro-4-octanol

The nitro group of 3-nitro-4-octanol is reduced to a primary amine using a catalyst, typically Raney Nickel, under a hydrogen atmosphere.[6]

-

Materials:

-

3-nitro-4-octanol

-

Methanol (solvent)

-

Raney Nickel (catalyst), for example, Grace 3201 Raney Nickel.[6]

-

Hydrogen gas

-

-

Procedure:

-

In a high-pressure autoclave (e.g., a Parr Autoclave), charge the 3-nitro-4-octanol, methanol, and the Raney Nickel catalyst.[6]

-

Seal the autoclave and purge it first with nitrogen and then with hydrogen to remove any air.[6]

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 600 psig).[6]

-

Heat the mixture to the reaction temperature (e.g., 40°C) and stir vigorously.[6]

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once the reaction is complete, cool the autoclave, vent the hydrogen, and purge with nitrogen.

-

The catalyst can be removed by filtration, and the product, this compound, can be purified from the filtrate, for example, by distillation.

-

Synthesis Workflow Diagram

Applications and Mechanism of Action

The primary industrial application of this compound is in metalworking fluids, where it functions as a corrosion inhibitor and enhances the efficacy of biocides.[1]

Corrosion Inhibition

This compound is effective in preventing the corrosion of ferrous metals.[7] Its mechanism of action as a corrosion inhibitor is attributed to the adsorption of the molecule onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The amino and hydroxyl groups are key to this adsorption process.

Experimental Protocols for Evaluating Corrosion Inhibition:

Standardized methods are used to quantify the effectiveness of corrosion inhibitors. These include:

-

Weight Loss Method (e.g., ASTM G31): Metal coupons are immersed in the corrosive medium with and without the inhibitor for a specified time. The difference in weight loss is used to calculate the inhibition efficiency.

-

Electrochemical Techniques:

-

Potentiodynamic Polarization: This technique involves polarizing the metal sample and measuring the resulting current to determine the corrosion current density (Icorr). A lower Icorr value in the presence of the inhibitor indicates better protection.

-

Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor signifies a reduction in the corrosion rate.

-

Biocide Enhancer

While this compound itself is not considered a potent biocide, it significantly enhances the performance of other biocidal agents in aqueous systems like metalworking fluids.[1] The proposed mechanism for this synergistic effect is the disruption of the bacterial cell membrane. It is believed that this compound increases the permeability of the cell wall, allowing the primary biocide to penetrate the cell more effectively and exert its antimicrobial action.

Experimental Protocols for Assessing Biocidal Enhancement:

-

Minimum Inhibitory Concentration (MIC) Assays: The MIC of a biocide is determined in the presence and absence of this compound against relevant microorganisms (e.g., Pseudomonas aeruginosa). A reduction in the MIC of the biocide in the presence of this compound indicates a synergistic effect.

-

Membrane Permeability Assays:

-

N-Phenyl-1-naphthylamine (NPN) Uptake Assay: NPN is a fluorescent probe that is excluded by intact outer membranes of Gram-negative bacteria but fluoresces in a hydrophobic environment. An increase in fluorescence upon addition of this compound would indicate increased outer membrane permeability.[8]

-

Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with compromised cytoplasmic membranes. Flow cytometry or fluorescence microscopy can be used to quantify the uptake of PI in bacterial cells treated with this compound.

-

Logical Relationship of Biocide Enhancement

Toxicological and Environmental Profile

Human Health and Safety

Based on available safety data sheets, this compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[4] Therefore, appropriate personal protective equipment, including gloves, goggles, and protective clothing, should be worn when handling this chemical.[9] Work should be conducted in a well-ventilated area.[9]

Table 2: GHS Hazard Classifications for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [4] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [4] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [4] |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects | [4] |

Environmental Fate

Information on the biodegradability of this compound suggests that it is readily biodegradable.[2] Standardized tests, such as those outlined in the OECD 301 guidelines, are used to assess the ready biodegradability of chemicals. These tests typically measure the depletion of oxygen or the production of carbon dioxide by microorganisms in the presence of the test substance over a 28-day period.[10][11] A substance is generally considered readily biodegradable if it reaches a certain percentage of its theoretical biodegradation within a 10-day window.[12]

Experimental Protocols for Biodegradability Testing (OECD 301):

-

OECD 301D (Closed Bottle Test): Measures the biochemical oxygen demand (BOD) in sealed bottles containing the test substance and an inoculum.[10]

-

OECD 301F (Manometric Respirometry Test): Measures the oxygen consumption in a closed respirometer.[10]

-

OECD 301B (CO2 Evolution Test): Measures the amount of CO2 produced during the biodegradation process.[10]

Conclusion

This compound is a multifunctional chemical with significant utility in industrial applications, particularly as a corrosion inhibitor and biocide enhancer in metalworking fluids. Its synthesis is well-established, and the mechanisms of its primary functions are understood to be related to its surface activity and ability to disrupt microbial membranes. While it presents some handling hazards, it is reported to be readily biodegradable. Further research into its specific interactions with various microbial species and its performance under a wider range of corrosive environments could further expand its applications. For drug development professionals, while not a primary pharmaceutical ingredient, understanding the properties of such amino alcohols can be relevant in the context of formulation and as potential starting materials for the synthesis of more complex molecules.

References

- 1. 1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol Kills Pseudomonas aeruginosa through Extensive Membrane Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. contractlaboratory.com [contractlaboratory.com]

- 3. This compound | 1001354-72-8 | Benchchem [benchchem.com]

- 4. 4-Octanol, 3-amino- | C8H19NO | CID 55284966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H19NO) [pubchemlite.lcsb.uni.lu]

- 6. US9034929B2 - Aminoalcohol and biocide compositions for aqueous based systems - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. The Long-Term Effect of a Nine Amino-Acid Antimicrobial Peptide AS-hepc3(48-56) Against Pseudomonas aeruginosa With No Detectable Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 11. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 12. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-amino-4-octanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-4-octanol (CAS No. 1001354-72-8) is an organic compound featuring both an amino (-NH2) and a hydroxyl (-OH) functional group on an eight-carbon chain.[1] This bifunctional nature imparts properties of both amines and alcohols, such as polarity and the capacity for hydrogen bonding, influencing its solubility and reactivity.[1][2] The amino group provides basicity, while the hydroxyl group enhances its hydrophilic character.[1][2] These characteristics make this compound a versatile building block in organic synthesis and a valuable intermediate in the production of pharmaceuticals, surfactants, and corrosion inhibitors.[1][2][3] This guide provides a comprehensive overview of its core physical properties, supported by experimental protocols and logical workflows.

Core Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical and biological systems, designing synthesis and purification protocols, and ensuring safe handling and storage.

| Property | Value | Conditions |

| Molecular Formula | C8H19NO | |

| Molecular Weight | 145.24 g/mol | [3][4] |

| Melting Point | ~21.5 °C | at ~1010 mBar[5] |

| Boiling Point | ~244 °C | at ~1010 mBar[4][6][7] |

| ~186.2 °C | at ~565 mBar[5] | |

| Density | 0.893 g/cm³ | at 20 °C[2][4][6] |

| ~0.89 g/cm³ | at 30 °C[8] | |

| Water Solubility | 43 g/L | at 25 °C[2][4][6] |

| pKa | 12.95 ± 0.45 | Predicted[4][6][9] |

| 9.8 | at 25 °C[10][11] | |

| LogP (Octanol-Water Partition Coefficient) | 1.3 | at 25 °C[4] |

| Vapor Pressure | 2.8 Pa | at 20 °C[2][4][6] |

| 5.8 Pa | at 25 °C[8] | |

| Flash Point | 101 °C | [2][4][6][7] |

| > 99 - < 109 °C | at ~756 mm Hg[8] | |

| Physical State | Solid/viscous liquid. Colorless to yellow as a liquid, white/opaque as a solid.[5][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific data. Below are protocols for the synthesis of this compound and general methods for determining its key physical properties.

Synthesis of this compound via Catalytic Hydrogenation

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, 3-nitro-4-octanol.[10][12]

1. Preparation of 3-nitro-4-octanol (Henry Reaction):

-

Reactants: 1-nitropropane and valeraldehyde.[13]

-

Catalyst: An amine catalyst, such as a tertiary amine, is used.[13]

-

Procedure: 1-nitropropane is added to a reaction flask equipped with a stirrer and temperature control.[12] The mixture is diluted with a solvent like methanol.[12] A caustic catalyst (e.g., aqueous sodium hydroxide) is added, initiating the reaction.[12] Valeraldehyde is then added portion-wise to control the exothermic reaction. The reaction proceeds, often at a controlled temperature (e.g., 60-70 °C), to form 3-nitro-4-octanol.[13] The addition of an aqueous solvent can improve the reaction rate.[13]

2. Catalytic Hydrogenation to this compound:

-

Apparatus: A high-pressure reactor, such as a Parr Autoclave, is used.[12]

-

Catalyst: Raney Nickel (e.g., Grace 3201) is a commonly used catalyst for this nitro group reduction.[10][12]

-

Procedure: The autoclave is charged with the catalyst (e.g., 10 wt%) and a solvent, typically methanol.[10][12] The vessel is sealed, purged with nitrogen, and then with hydrogen.[12] The 3-nitro-4-octanol precursor is introduced. The reactor is pressurized with hydrogen (e.g., 600 psig) and heated to a specific temperature (e.g., 40°C) with constant stirring (e.g., 600 RPM).[10][12] The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the reduction to this compound. The product is then isolated and purified.

General Protocols for Physical Property Determination

-

Melting Point: The melting point can be determined using a standard melting point apparatus. A small, dry sample is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

-

Boiling Point: Boiling point is determined by distillation. The compound is heated in a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure (typically atmospheric pressure) is recorded as the boiling point. For pressure-sensitive substances, vacuum distillation is employed, and the boiling point is reported along with the pressure.[5]

-

Density: Density is measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature. The density is then calculated by dividing the mass by the volume.

-

Solubility: To determine water solubility, a known amount of this compound is added to a specific volume of water at a constant temperature (e.g., 25°C). The mixture is agitated until equilibrium is reached. The concentration of the dissolved substance in the saturated solution is then determined analytically, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Spectroscopic Analysis (NMR, IR):

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained using an infrared spectrometer. The sample is placed in the beam of infrared light, and the absorption of energy at different wavelengths is recorded. The resulting spectrum shows characteristic peaks corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C-H bonds).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on an NMR spectrometer. A sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The chemical shifts, integration, and splitting patterns of the signals provide detailed information about the structure of the molecule, including the connectivity of atoms and the number of protons on each carbon.[14][15]

-

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the two-step synthesis process for this compound, starting from the base-catalyzed reaction of 1-nitropropane and valeraldehyde, followed by the catalytic hydrogenation of the resulting nitro alcohol intermediate.

Caption: Workflow for the synthesis of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. sdlookchem.com [sdlookchem.com]

- 3. 4-Octanol, 3-amino- | C8H19NO | CID 55284966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1001354-72-8 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. CAS # 1001354-72-8, this compound - chemBlink [chemblink.com]

- 8. echemi.com [echemi.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound | 1001354-72-8 | Benchchem [benchchem.com]

- 11. advancionsciences.com [advancionsciences.com]

- 12. US9034929B2 - Aminoalcohol and biocide compositions for aqueous based systems - Google Patents [patents.google.com]

- 13. CN102050741B - Process for producing nitroalcohols - Google Patents [patents.google.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

A Technical Guide to the Solubility of 3-Amino-4-Octanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-amino-4-octanol, a key intermediate in various chemical syntheses. Due to a lack of extensive published quantitative data on its solubility in a wide range of organic solvents, this document combines available quantitative data with a qualitative assessment based on the molecule's structural features and general principles of solubility. Furthermore, it outlines a detailed, standardized experimental protocol for determining solubility, which can be adapted for specific laboratory needs.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The structure of this compound, featuring a polar amino (-NH₂) and hydroxyl (-OH) group, alongside a nonpolar octyl chain, results in a nuanced solubility profile. The presence of the amino and hydroxyl groups allows for hydrogen bonding, which is a significant factor in its interaction with polar solvents.[1][2]

Quantitative Solubility Data

Currently, the most reliably reported quantitative solubility data for this compound is in water. This serves as a baseline for understanding its hydrophilic character.

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) | Pressure (atm) |

| Water | H₂O | 43 | 25 | 1 |

Data sourced from publicly available safety data sheets.[2]

Qualitative Solubility Assessment in Organic Solvents

In the absence of specific quantitative data for organic solvents, a qualitative assessment can be made based on the structure of this compound and the properties of common solvent classes. The interplay between the polar head (amino and hydroxyl groups) and the nonpolar tail (octyl chain) is crucial.

Table 2: Qualitative Solubility Profile of this compound in Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl and amino groups of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF) | Moderate to High | These solvents can accept hydrogen bonds from the -OH and -NH₂ groups of this compound and engage in dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The long octyl chain provides a nonpolar character, allowing for some van der Waals interactions with nonpolar solvents. However, the polar head will limit solubility. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principles outlined in standard testing guidelines, such as those from the OECD for determining the solubility of chemicals.

Principle

A saturated solution of this compound in the selected organic solvent is prepared at a constant temperature. The concentration of the solute in the clear, saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the mixture to stand at the constant temperature to allow the undissolved solute to settle. To ensure a clear supernatant, centrifuge or filter the solution using a filter compatible with the solvent.

-

Sample Preparation: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute the sample gravimetrically or volumetrically with the pure solvent to a concentration within the working range of the analytical method.

-

Analysis: Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

3-Amino-4-octanol: An In-Depth Technical Guide to a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-amino-4-octanol, a chiral amino alcohol with significant potential as a building block in organic synthesis. The document details its synthesis, physicochemical properties, and diverse applications, with a focus on its role in the construction of complex chiral molecules for the pharmaceutical and fine chemical industries.

Introduction to this compound

This compound is an organic compound featuring an eight-carbon chain with an amino group at the C-3 position and a hydroxyl group at the C-4 position.[1][2] Its structure contains two chiral centers, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[3] This stereochemical complexity, combined with the presence of two versatile functional groups, makes this compound a valuable chiral building block for the synthesis of enantiomerically pure compounds, particularly in the development of active pharmaceutical ingredients (APIs).[1][2] The demand for enantiopure compounds in the life sciences has driven the development of innovative synthetic routes to molecules like this compound.

Synthesis of this compound

The synthesis of this compound can be approached through both racemic and stereoselective methods. While racemic synthesis is more straightforward, enantioselective routes are crucial for its application in chiral synthesis.

Racemic Synthesis

The most established method for synthesizing racemic this compound involves a two-step process: a Henry (nitroaldol) reaction followed by the reduction of the resulting nitro alcohol.[3][4]

-

Henry Reaction: 1-Nitropropane is reacted with valeraldehyde in the presence of a base catalyst to form 3-nitro-4-octanol.[4][5] Studies have shown that conducting this reaction in a two-phase system (water and an organic solvent) significantly increases the reaction rate compared to a single-phase organic system.[3]

-

Reduction: The intermediate, 3-nitro-4-octanol, is then reduced to this compound. Catalytic hydrogenation using Raney Nickel is a common and effective method for this transformation.[3][4]

A recent development from the China Risun Group indicates a new, more efficient, and environmentally friendly "non-nitrification" technical route for producing amino alcohols, including this compound. This novel process is reported to have higher preparation efficiency and milder reaction conditions, leading to improved production efficiency and product purity.[6]

Enantioselective Synthesis Strategies

The generation of enantiomerically pure this compound is critical for its use as a chiral building block. Several strategies can be employed to achieve this, primarily focusing on the diastereoselective reduction of a chiral precursor or the resolution of a racemic mixture.

Diastereoselective Reduction of a β-Amino Ketone: A common approach to synthesizing chiral syn- and anti-1,3-amino alcohols involves the diastereoselective reduction of a β-amino ketone. This can be achieved using various reducing agents, where the stereochemical outcome is directed by a chiral auxiliary or by chelation control. For example, reduction of N-protected β-amino ketones with reagents like catecholborane or LiBHEt3 can lead to the selective formation of either the syn- or anti-diastereomer.[7][8]

Enzymatic Kinetic Resolution: Biocatalytic methods offer a powerful tool for obtaining enantiopure compounds. In the case of this compound, enzymatic kinetic resolution of the racemate can be employed. This typically involves the use of a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Physicochemical and Spectroscopic Data

The known physicochemical properties of this compound are summarized in the table below. Spectroscopic data for the individual stereoisomers is not widely available in the literature; however, general characteristics can be inferred from its structure.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉NO | [9] |

| Molecular Weight | 145.24 g/mol | [9] |

| Boiling Point | 244 °C | [9][10] |

| Density | 0.893 g/cm³ | [8][10] |

| Flash Point | 101 °C | [9][10] |

| Water Solubility | 43 g/L at 25 °C | [9][10] |

| pKa | 12.95 ± 0.45 (Predicted) | [10] |

| LogP | 1.3 at 25 °C | [9] |

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would show characteristic signals for the alkyl chain protons. The protons on the carbons bearing the amino and hydroxyl groups (C-3 and C-4) would appear as multiplets, and their coupling constants could be used to determine the relative stereochemistry (syn or anti).

-

¹³C NMR: The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

IR Spectroscopy: The spectrum would exhibit characteristic broad absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Applications as a Chiral Building Block

The bifunctional and chiral nature of this compound makes it a versatile building block for various applications in asymmetric synthesis.

As a Chiral Auxiliary

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.[4] 1,2-amino alcohols are common precursors for the synthesis of chiral oxazolidinones, which are widely used as chiral auxiliaries in reactions such as aldol additions, alkylations, and Diels-Alder reactions.[11][12] Enantiopure this compound can be converted into a chiral oxazolidinone, which can then be used to control the stereochemistry of subsequent reactions.

Precursor for Chiral Ligands

Chiral amino alcohols are valuable precursors for the synthesis of a wide range of chiral ligands used in asymmetric catalysis.[13] The amino and hydroxyl groups of this compound can be readily modified to introduce phosphine, oxazoline, or other coordinating moieties. The resulting chiral ligands can then be complexed with transition metals (e.g., rhodium, iridium, ruthenium) to form catalysts for enantioselective reactions such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Intermediate in Pharmaceutical and Bioactive Molecule Synthesis

The 1,2-amino alcohol motif is a common structural feature in a vast number of natural products and pharmaceutical drugs.[1] Enantiopure this compound can serve as a key intermediate in the total synthesis of such molecules, providing a pre-installed stereochemically defined fragment. Its application can significantly simplify synthetic routes and improve overall efficiency.

Experimental Protocols

Synthesis of Racemic this compound

This protocol is based on the general method described in the literature.[4]

Step 1: Synthesis of 3-Nitro-4-octanol

-

To a stirred solution of 1-nitropropane (1.0 eq) and valeraldehyde (1.0 eq) in a suitable organic solvent (e.g., methanol or a biphasic system with water), add a catalytic amount of a base (e.g., triethylamine or an aqueous solution of sodium hydroxide) at room temperature.

-

Monitor the reaction by TLC or GC until the starting materials are consumed.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 3-nitro-4-octanol, which can be purified by column chromatography.

Step 2: Reduction of 3-Nitro-4-octanol to this compound

-

Dissolve 3-nitro-4-octanol (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of Raney Nickel (typically 5-10 wt%).

-

Hydrogenate the mixture in a Parr hydrogenator or under a hydrogen atmosphere (balloon) at elevated pressure and temperature (e.g., 40-50 °C) until the uptake of hydrogen ceases.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be purified by distillation or column chromatography.

Representative Protocol for Enzymatic Kinetic Resolution of a 1,2-Amino Alcohol (General Procedure)

This is a general procedure that can be adapted for the resolution of racemic this compound.

-

To a solution of racemic this compound (1.0 eq) in a suitable organic solvent (e.g., toluene or THF), add an acyl donor (e.g., vinyl acetate, 0.5-0.6 eq).

-

Add an immobilized lipase (e.g., Novozym 435, which is immobilized Candida antarctica lipase B).

-

Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or GC.

-

When approximately 50% conversion is reached, filter off the enzyme.

-

Separate the acylated amino alcohol from the unreacted amino alcohol by column chromatography.

-

The enantiomeric excess of both the product and the remaining starting material can be determined by chiral chromatography.

Conclusion

This compound is a promising chiral building block with considerable potential in asymmetric synthesis. While detailed studies on its specific applications are still emerging, its structural analogy to well-established chiral 1,2-amino alcohols provides a strong foundation for its use as a chiral auxiliary, a precursor to chiral ligands, and an intermediate in the synthesis of complex bioactive molecules. The development of more efficient and stereoselective synthetic routes to its individual stereoisomers will undoubtedly expand its utility and solidify its position as a valuable tool for synthetic chemists in academia and industry. The recent advancements in greener synthesis methodologies further enhance its appeal as a sustainable chemical intermediate.

References

- 1. Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1001354-72-8 | Benchchem [benchchem.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. CN102050741B - Process for producing nitroalcohols - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sdlookchem.com [sdlookchem.com]

- 9. This compound CAS#: 1001354-72-8 [m.chemicalbook.com]

- 10. This compound|lookchem [lookchem.com]

- 11. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

The Emerging Potential of 3-Amino-4-octanol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-octanol, a chiral amino alcohol, is a molecule of growing interest with demonstrated applications in industrial biocides and significant, largely untapped, potential in the field of medicinal chemistry. While direct research into its therapeutic applications is in its nascent stages, the well-established biological activities of the amino alcohol pharmacophore suggest a promising future for this compound and its derivatives. This technical guide provides a comprehensive overview of the known attributes of this compound and explores its potential medicinal chemistry applications by drawing parallels with structurally related compounds. This document covers its synthesis, physical and chemical properties, and prospective roles as an antimicrobial, antifungal, and anti-inflammatory agent, supported by quantitative data from analogous compounds, detailed experimental protocols, and pathway visualizations to stimulate further research and development.

Introduction

This compound is an organic compound featuring both an amino and a hydroxyl functional group, conferring upon it the characteristic properties of both amines and alcohols, such as polarity and the ability to form hydrogen bonds.[1][2] Its structure, possessing two chiral centers, allows for the existence of four stereoisomers, a critical consideration in medicinal chemistry where stereochemistry often dictates pharmacological activity. While its current primary application lies in industrial settings, such as in biocidal compositions for metalworking fluids, the amino alcohol moiety is a well-recognized pharmacophore present in numerous approved drugs.[3] This guide aims to bridge the gap between its current industrial use and its potential therapeutic applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development and in silico modeling.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉NO | [4] |

| Molecular Weight | 145.24 g/mol | [4] |

| CAS Number | 1001354-72-8 | [4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 244 °C | [4] |

| Flash Point | 101 °C | [4] |

| Density | 0.893 g/cm³ | [4] |

| Water Solubility | 43 g/L at 25 °C | [4] |

| Vapor Pressure | 2.8 Pa at 20 °C | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Henry reaction (nitroaldol condensation) followed by the reduction of the resulting nitro-alcohol. A detailed experimental protocol based on established methods is provided below.[5][6]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-nitro-4-octanol

-

To a solution of 1-nitropropane in a suitable solvent (e.g., methanol), add valeraldehyde.

-

A basic catalyst, such as an aqueous solution of sodium hydroxide, is added dropwise to the reaction mixture while maintaining the temperature. The use of a two-phase system (water and an organic solvent) has been shown to significantly increase the reaction rate.[6]

-

The reaction is stirred at room temperature for several hours until completion, which can be monitored by techniques such as gas chromatography (GC).[6]

-

Upon completion, the reaction mixture is neutralized with an acid, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield crude 3-nitro-4-octanol.

Step 2: Catalytic Hydrogenation of 3-nitro-4-octanol

-

The crude 3-nitro-4-octanol is dissolved in a suitable solvent, such as methanol or ethanol.[5]

-

A hydrogenation catalyst, typically Raney Nickel, is added to the solution in a high-pressure autoclave.[5]

-

The autoclave is purged with nitrogen and then pressurized with hydrogen gas.[5]

-

The reaction mixture is heated and stirred under pressure for several hours until the uptake of hydrogen ceases.[5]

-

After cooling and venting the autoclave, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield this compound. The product can be further purified by distillation.

A logical workflow for the synthesis is depicted in the following diagram:

Potential Medicinal Chemistry Applications

While direct evidence for the medicinal applications of this compound is limited, the broader class of amino alcohols exhibits a wide range of biological activities. This section explores potential therapeutic areas for this compound based on data from analogous compounds.

Antimicrobial and Antifungal Activity

The amino alcohol scaffold is a known pharmacophore in the development of antimicrobial agents. The lipophilicity conferred by the octyl chain in this compound is a desirable feature, as a positive correlation between lipophilicity and antibiotic activity has been observed in other amino alcohol derivatives.[7]

Studies on amphiphilic aromatic amino alcohols have demonstrated potent activity against a range of bacterial and fungal pathogens. While these compounds are structurally different from this compound, the data in Table 2 provides a strong rationale for investigating the antimicrobial potential of this compound and its derivatives.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Amphiphilic aromatic amino alcohols (C8-C14 alkyl chains) | Staphylococcus aureus | 2 - 16 | [7] |

| Methicillin-resistant S. aureus (MRSA) | 2 - 16 | [7] | |

| Candida albicans | 2 - 64 | [7] | |

| Candida tropicalis | 2 - 64 | [7] | |

| Candida glabrata | 2 - 64 | [7] | |

| Candida parapsilosis | 2 - 64 | [7] |

Anti-inflammatory Activity: Inhibition of Toll-Like Receptor 4 (TLR4) Signaling

Chronic and acute inflammatory disorders are often linked to the activation of the Toll-Like Receptor 4 (TLR4) signaling pathway by bacterial lipopolysaccharide (LPS).[8] The development of small molecules that can modulate this pathway is a key therapeutic strategy. β-amino alcohol derivatives have been identified as inhibitors of TLR4 signaling, suggesting a potential anti-inflammatory application for this compound.[9]

The TLR4 signaling cascade is complex, involving both MyD88-dependent and TRIF-dependent pathways, leading to the production of pro-inflammatory cytokines and type I interferons, respectively.[1][10] A simplified representation of the TLR4 signaling pathway and the potential point of intervention for amino alcohol derivatives is shown in Figure 2.

Lead β-amino alcohol compounds have demonstrated micromolar potency in inhibiting TLR4 signaling.[9] This provides a strong impetus for the synthesis and evaluation of this compound derivatives as potential anti-inflammatory agents.

Experimental Protocols for Biological Evaluation

To facilitate further research into the medicinal chemistry applications of this compound, a standard protocol for determining its antimicrobial activity is provided below.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard broth microdilution methods.[2][11]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide or water).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, add a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to all wells.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth medium without microorganism).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

A workflow for the MIC determination is presented in Figure 3.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. The information presented in this technical guide, drawn from its known properties and the activities of analogous compounds, strongly suggests that this compound and its derivatives are worthy of further investigation in medicinal chemistry.

Future research should focus on:

-

The synthesis and stereoselective separation of the four stereoisomers of this compound to evaluate their individual biological activities.

-

A systematic structure-activity relationship (SAR) study of this compound derivatives to optimize their antimicrobial, antifungal, and anti-inflammatory properties.

-

In-depth mechanistic studies to identify the specific molecular targets of active this compound derivatives.

-

Preclinical evaluation of lead compounds in relevant animal models of infection and inflammation.

References

- 1. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sdlookchem.com [sdlookchem.com]

- 4. US9034929B2 - Aminoalcohol and biocide compositions for aqueous based systems - Google Patents [patents.google.com]

- 5. CN102050741B - Process for producing nitroalcohols - Google Patents [patents.google.com]

- 6. Synthesis and antimicrobial activity of novel amphiphilic aromatic amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 3-Amino-4-octanol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 3-amino-4-octanol and its derivatives. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is an organic compound featuring both an amino and a hydroxyl functional group. This amino alcohol serves as a versatile building block in organic synthesis and has garnered interest for its potential applications in pharmaceuticals, materials science, and fine chemicals. Its derivatives have shown promise in various therapeutic areas, including antimicrobial and anti-inflammatory applications. This guide will delve into the known biological activities, with a focus on antimicrobial efficacy and modulation of the Toll-like Receptor 4 (TLR4) signaling pathway.

Quantitative Biological Activity Data

While specific quantitative biological activity data for this compound is limited in publicly available literature, studies on structurally related amino alcohol derivatives provide valuable insights into their potential efficacy.

Antimicrobial Activity